4-Methoxybenzyl carbonochloridate
Overview
Description
4-Methoxybenzyl carbonochloridate is an organic compound with the molecular formula C9H9ClO3. It is commonly used in organic synthesis as a reagent for introducing the 4-methoxybenzyl protecting group. This compound is characterized by its pale-yellow to yellow-brown sticky oil to semi-solid form .
Preparation Methods
4-Methoxybenzyl carbonochloridate is typically synthesized through the reaction of 4-methoxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Methoxybenzyl alcohol+Phosgene→4-Methoxybenzyl carbonochloridate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Methoxybenzyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzyl alcohol and hydrochloric acid.
Reduction: It can be reduced to 4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and aqueous acidic or basic conditions for hydrolysis .
Scientific Research Applications
4-Methoxybenzyl carbonochloridate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: It is used as a protecting group for alcohols and amines in multi-step organic syntheses.
Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Bioconjugation: It is employed in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The primary mechanism of action of 4-methoxybenzyl carbonochloridate involves the formation of a covalent bond with nucleophilic sites on target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Methoxybenzyl carbonochloridate can be compared with other carbonochloridates and protecting group reagents, such as:
Benzyl carbonochloridate: Similar in structure but lacks the methoxy group, making it less electron-rich and slightly less reactive.
4-Nitrobenzyl carbonochloridate: Contains a nitro group, which makes it more electron-deficient and more reactive towards nucleophiles.
4-Methoxybenzyl chloroformate: Similar in structure but used primarily for different protecting group strategies.
The presence of the methoxy group in this compound enhances its reactivity and selectivity in certain reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl carbonochloridate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVISBAPSYSQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220191 | |
Record name | Carbonochloridic acid, (4-methoxyphenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-16-0 | |
Record name | Carbonochloridic acid, (4-methoxyphenyl)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15586-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, (4-methoxyphenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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